4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Overview
Description
4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound combines the structural features of coumarin and trimethoxybenzoate, potentially enhancing its biological activity and making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced coumarin derivatives.
Substitution: Halogenated or nitrated coumarin derivatives.
Scientific Research Applications
4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its anticoagulant and anti-inflammatory effects.
Industry: Potential use in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets. The coumarin moiety can inhibit enzymes like DNA gyrase and topoisomerase, leading to antimicrobial and anticancer effects . The trimethoxybenzoate group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
- 7-hydroxy-2H-chromen-2-one derivatives
- 3,4,5-trimethoxybenzoic acid esters
Uniqueness
4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is unique due to the combination of the coumarin and trimethoxybenzoate moieties, which may result in enhanced biological activity compared to its individual components .
Properties
IUPAC Name |
(4-ethyl-2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-5-12-10-19(22)28-16-11-14(6-7-15(12)16)27-21(23)13-8-17(24-2)20(26-4)18(9-13)25-3/h6-11H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEAKGNRTHATMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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